molecular formula C34H39N3O8 B13434945 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine

5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine

Cat. No.: B13434945
M. Wt: 617.7 g/mol
InChI Key: LYKTVJJXZQTNPK-PBAMLIMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is a synthetic nucleoside analog used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position, a 2’-O-(2-methoxyethyl) modification, and a methyl group at the 5 position of the cytidine base. These modifications enhance the stability and binding affinity of oligonucleotides, making it a valuable tool in various research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine typically involves multiple steps. The starting material, cytidine, undergoes selective protection and modification reactions. The 5’ hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’ hydroxyl group is modified with a 2-methoxyethyl group. The methyl group is introduced at the 5 position of the cytidine base through a methylation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various modified nucleosides and oligonucleotides, which can be used in further research and therapeutic applications .

Scientific Research Applications

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of modified oligonucleotides, which are used in various chemical studies.

    Biology: The compound is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.

    Medicine: It is employed in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.

    Industry: The compound is used in the production of diagnostic probes and other biotechnological applications.

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into oligonucleotides, where it enhances their stability and binding affinity. The 2’-O-(2-methoxyethyl) modification increases resistance to nuclease degradation, while the DMT group protects the nucleoside during synthesis. The methyl group at the 5 position of the cytidine base improves base pairing properties, making the oligonucleotides more effective in their intended applications .

Comparison with Similar Compounds

Similar Compounds

    5’-O-DMT-2’-O-(2-methoxyethyl)uridine: Similar in structure but lacks the methyl group at the 5 position.

    5’-O-DMT-2’-O-(2-methoxyethyl)-5-methyluridine: Similar but with a uridine base instead of cytidine.

    5’-O-DMT-2’-O-(2-methoxyethyl)cytidine: Similar but without the methyl group at the 5 position.

Uniqueness

5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is unique due to the combination of the DMT protecting group, the 2’-O-(2-methoxyethyl) modification, and the 5-methyl group. This combination provides enhanced stability, binding affinity, and resistance to degradation, making it a valuable tool in various research and therapeutic applications .

Properties

Molecular Formula

C34H39N3O8

Molecular Weight

617.7 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C34H39N3O8/c1-22-20-37(33(39)36-31(22)35)32-30(43-19-18-40-2)29(38)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,38H,18-19,21H2,1-4H3,(H2,35,36,39)/t28-,29-,30-,32-/m1/s1

InChI Key

LYKTVJJXZQTNPK-PBAMLIMUSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.